SRX3207

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

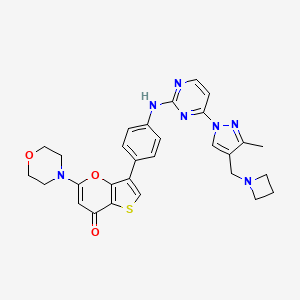

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-[[4-[4-(azetidin-1-ylmethyl)-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]phenyl]-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O3S/c1-19-21(16-34-9-2-10-34)17-36(33-19)25-7-8-30-29(32-25)31-22-5-3-20(4-6-22)23-18-40-28-24(37)15-26(39-27(23)28)35-11-13-38-14-12-35/h3-8,15,17-18H,2,9-14,16H2,1H3,(H,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVOPDBZUNUMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SRX3207: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SRX3207 is a first-in-class, orally active, dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ).[1][2] In the context of cancer, this compound's mechanism of action is centered on the reprogramming of the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. By targeting Syk and PI3Kγ predominantly within tumor-associated macrophages (TAMs), this compound disrupts key signaling pathways that promote immunosuppression, leading to enhanced anti-tumor immunity and inhibition of tumor growth. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Syk and PI3Kγ in Macrophages

The anti-tumor activity of this compound is primarily driven by its ability to modulate the function of TAMs, which are critical components of the TME that can either suppress or promote anti-tumor immune responses.[2][3] In many tumors, TAMs adopt an immunosuppressive M2-like phenotype, which hinders the efficacy of the host's immune system in eliminating cancer cells. This compound reverses this immunosuppressive phenotype through the dual inhibition of Syk and PI3Kγ.

Syk and PI3Kγ are key signaling nodes in macrophages that regulate their polarization and function.[2] The combined inhibition of both kinases by this compound leads to a synergistic effect, promoting a shift in TAMs from an immunosuppressive to a pro-inflammatory, anti-tumorigenic M1-like phenotype.[2] This repolarization results in the restoration of CD8+ T-cell activity within the tumor, destabilization of the hypoxia-inducible factors (HIF-1α and HIF-2α) that contribute to the immunosuppressive TME, and an overall stimulation of the anti-tumor immune response.[2][4]

A critical molecular consequence of Syk inhibition in macrophages is the promotion of NF-κB activation and binding.[2][4] This is a key transcription factor that drives the expression of pro-inflammatory cytokines and chemokines, further amplifying the anti-tumor immune response.

Quantitative Data

The efficacy of this compound has been evaluated in preclinical models, demonstrating its potent inhibitory activity and anti-tumor effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Syk | 10.7[1], 39.9[5][6][7] |

| PI3Kα | 861[1], 244[5][6][7] |

| PI3Kδ | 388[5][6][7] |

| PI3Kγ | 9790[6][7] |

| Zap70 | 31200[6][7] |

| BRD4(1) | 3070[6][7] |

| BRD4(2) | 3070[6][7] |

Table 2: In Vivo Efficacy of this compound in Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model

| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Percent Tumor Growth Inhibition | Survival Outcome |

| Vehicle Control | Approx. 2500 | - | Median survival not reached by day 21 in some studies, but significantly shorter than treated groups. |

| This compound (10 mg/kg, oral) | Approx. 500 | >80% | Significantly increased survival compared to vehicle control.[1] |

Table 3: Effect of this compound on Tumor-Infiltrating T-cells in the LLC Model

| T-cell Population | % of CD3+ T-cells (this compound treated) | % of CD3+ T-cells (Vehicle control) | Fold Change |

| CD4+ T-cells | Decreased | Baseline | ↓ |

| CD8+ T-cells | Increased | Baseline | ↑[2] |

Table 4: Effect of this compound on Gene Expression in Tumor-Associated Macrophages (TAMs) from LLC Tumors

| Gene | Gene Function | Expression Change with this compound |

| Arg1 | Immunosuppression | ↓ |

| Fizz1 | Immunosuppression | ↓ |

| Ym1 | Immunosuppression | ↓ |

| Il-12 | Immuno-stimulation | ↑ |

| Tnf-α | Immuno-stimulation | ↑ |

| iNos | Immuno-stimulation | ↑ |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Syk and PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human Syk and PI3K enzymes and their respective substrates (e.g., a generic tyrosine kinase substrate for Syk and phosphatidylinositol for PI3K) are prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and this compound (or DMSO for control). The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.

-

Data Analysis: The luminescence or absorbance signal is plotted against the logarithm of the this compound concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Tumor Model (Lewis Lung Carcinoma)

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Methodology:

-

Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Tumor Implantation: 1 x 10^5 LLC cells are injected subcutaneously into the flank of C57BL/6 mice.

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a dose of 10 mg/kg daily.[1] The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers, and calculated using the formula: (length x width²)/2.

-

Survival Study: A separate cohort of mice is used for survival analysis. Mice are monitored daily, and the study is terminated when tumors reach a predetermined size or when mice show signs of morbidity. Survival data is plotted using the Kaplan-Meier method.

-

Tissue Collection and Analysis: At the end of the study, tumors are excised for further analysis, such as flow cytometry and RT-PCR.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the populations of different immune cells within the tumor microenvironment.

Methodology:

-

Tumor Digestion: Excised tumors are mechanically minced and then digested using an enzymatic cocktail (e.g., collagenase, hyaluronidase, and DNase I) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies against cell surface markers to identify different T-cell populations (e.g., CD45, CD3, CD4, CD8). A viability dye is included to exclude dead cells.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Gating Strategy: A sequential gating strategy is applied to first identify live, single cells, then hematopoietic cells (CD45+), followed by T-cells (CD3+), and finally CD4+ and CD8+ T-cell subsets.

-

Data Analysis: The percentage of each cell population is quantified and compared between treatment and control groups.

Real-Time PCR (RT-PCR) for Macrophage Gene Expression

Objective: To analyze the expression of genes associated with macrophage polarization.

Methodology:

-

TAM Isolation: Tumor-associated macrophages are isolated from the tumor single-cell suspension using magnetic-activated cell sorting (MACS) with antibodies against macrophage markers (e.g., CD11b and F4/80).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the isolated TAMs, and cDNA is synthesized using a reverse transcriptase kit.

-

RT-PCR: Quantitative PCR is performed using gene-specific primers for M1 markers (e.g., Il-12, Tnf-α, iNos) and M2 markers (e.g., Arg1, Fizz1, Ym1). A housekeeping gene (e.g., Gapdh) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To investigate changes in chromatin accessibility in macrophages following Syk inhibition and identify enriched transcription factor binding motifs.

Methodology:

-

Cell Preparation: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and Syk-deficient mice.

-

Tagmentation: Nuclei are isolated from the BMDMs and treated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.

-

Library Preparation and Sequencing: The tagmented DNA is purified and amplified by PCR to generate a sequencing library, which is then sequenced on a high-throughput sequencing platform.

-

Data Analysis:

-

Peak Calling: Sequencing reads are aligned to the mouse genome, and regions of open chromatin (peaks) are identified using a peak calling algorithm (e.g., MACS2).

-

Differential Accessibility Analysis: The accessibility of chromatin regions is compared between wild-type and Syk-deficient macrophages to identify regions that become more or less accessible upon Syk loss.

-

Motif Enrichment Analysis: The DNA sequences within the differentially accessible regions are analyzed for the enrichment of known transcription factor binding motifs using tools like HOMER or MEME. This analysis revealed an enrichment of the NF-κB binding motif in Syk-deficient macrophages.[2][4]

-

Visualizations

Signaling Pathway of this compound in Macrophages

Caption: this compound dual inhibition of Syk and PI3Kγ in TAMs.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing in vivo efficacy of this compound.

Logical Relationship in this compound's Anti-Cancer Effect

Caption: Logical flow of this compound's anti-tumor mechanism.

Conclusion

This compound represents a novel and promising immunotherapeutic agent that functions by targeting key immunosuppressive pathways within tumor-associated macrophages. Its dual inhibitory action on Syk and PI3Kγ effectively reprograms the tumor microenvironment, unleashing a potent anti-tumor immune response. The preclinical data strongly support its continued development as a potential monotherapy or in combination with other cancer treatments, such as checkpoint inhibitors. This technical guide provides a comprehensive overview of the foundational science behind this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. Analytical Approaches for ATAC-seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

SRX3207: A Novel Dual Syk/PI3K Inhibitor for Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). SRX3207, a first-in-class dual spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) inhibitor, has emerged as a promising agent to reprogram the TME. By targeting the Syk-PI3Kγ signaling axis in macrophages, this compound promotes a shift from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This repolarization enhances anti-tumor immunity by restoring CD8+ T cell activity and destabilizing hypoxia-inducible factors (HIFs). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

Macrophages are a critical component of the TME, where they can adopt distinct functional phenotypes.[1][2][3][4] While M1-polarized macrophages exhibit anti-tumor functions, TAMs often display an M2-like phenotype that promotes tumor growth, angiogenesis, and immunosuppression.[4] The signaling pathways that govern macrophage polarization are therefore attractive targets for therapeutic intervention.

Syk and PI3Kγ are two key signaling nodes that have been implicated in promoting the immunosuppressive functions of TAMs.[1][3][4] Syk, a non-receptor tyrosine kinase, and PI3Kγ, a lipid kinase, are both involved in signaling cascades that regulate macrophage differentiation and function.[1][4] this compound was developed as a single small molecule to dually inhibit both Syk and PI3K, with the hypothesis that this combinatorial inhibition would be more effective at overcoming macrophage-mediated immunosuppression than targeting either pathway alone.[1][4]

Mechanism of Action: The Syk-PI3Kγ Axis in Macrophages

This compound exerts its immunomodulatory effects by inhibiting the Syk-PI3Kγ signaling pathway within TAMs.[1][2][3] This pathway is crucial for establishing and maintaining an immunosuppressive TME.[1][2][3] Genetic and pharmacological inhibition of this axis has been shown to repolarize macrophages to a pro-inflammatory state, thereby enhancing anti-tumor immune responses.[1][2][3]

The proposed signaling cascade is as follows:

-

Activation: In the TME, various signals lead to the activation of Syk in macrophages.

-

PI3Kγ Activation: Syk is required for the activation of PI3Kγ in macrophages.[1][4]

-

Immunosuppressive Programming: The activation of the Syk-PI3Kγ axis drives the polarization of macrophages towards an immunosuppressive M2-like phenotype. This is associated with the suppression of pro-inflammatory transcription factors like NF-κB and the stabilization of HIFs under hypoxic conditions.[1][2][3]

-

T-cell Exclusion and Inactivation: M2-like TAMs create an immunosuppressive TME that inhibits the recruitment and function of cytotoxic CD8+ T cells.[1]

This compound intervenes by inhibiting both Syk and PI3K, which disrupts this signaling cascade and promotes an immunostimulatory transcriptional program in macrophages, leading to the activation of NF-κB.[1][2][3]

References

Whitepaper: The Syk-PI3K Axis as a Central Regulator of Tumor Immunosuppression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with a variety of stromal and immune cells. A key feature of the TME is its immunosuppressive nature, which presents a major obstacle to effective anti-tumor immunity and cancer immunotherapy. A growing body of evidence highlights the spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) signaling axis as a critical intracellular pathway that drives this immunosuppression, particularly within myeloid cells. This technical guide provides an in-depth analysis of the Syk-PI3K axis, detailing its molecular mechanisms, its role in key immunosuppressive cell types like tumor-associated macrophages (TAMs), and its potential as a therapeutic target. We consolidate preclinical data, outline key experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for researchers and drug developers in oncology.

The Syk-PI3K Signaling Axis: A Molecular Overview

Syk is a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including B cell receptors (BCRs) and Fc receptors.[1][2] In the context of the TME, Syk activation in immune cells is often initiated by engagement with immunoreceptor tyrosine-based activation motifs (ITAMs) or integrin receptors.[3][4] Upon activation, Src-family kinases phosphorylate ITAMs, creating docking sites for the SH2 domains of Syk.[4] This recruitment leads to Syk's activation and its subsequent phosphorylation of downstream substrates.[4]

One of the most critical downstream effectors of Syk is the PI3K pathway.[4] Syk can directly bind to the p85 regulatory subunit of PI3K or phosphorylate adaptor proteins, leading to PI3K activation.[5][6] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt, which in turn modulates a wide array of cellular processes including cell survival, proliferation, and metabolism.[1][2][7] This Syk-PI3K-Akt cascade is a central signaling node that dictates the functional phenotype of various immune cells within the TME.

Role of the Syk-PI3K Axis in Immunosuppressive Cells

The Syk-PI3K pathway plays a dominant role in programming the function of several key immune cell populations that orchestrate tumor-associated immunosuppression.

Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and are critical drivers of tumor growth, metastasis, and immunosuppression.[3][8] The Syk-PI3Kγ axis within macrophages is instrumental in polarizing them towards an immunosuppressive, M2-like phenotype.[3][8]

In macrophages, Syk can be activated downstream of integrin receptors like α4β1.[3] This activation leads to the engagement of PI3Kγ, a PI3K isoform highly expressed in myeloid cells.[3][9] The subsequent signaling cascade promotes the expression of pro-tumorigenic genes while suppressing immunostimulatory programs.[3] One key downstream effect is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α) under hypoxic conditions, a transcription factor that drives an immunosuppressive and pro-angiogenic agenda.[3][8] Genetic or pharmacological inhibition of Syk or PI3Kγ in macrophages reverses this phenotype, promoting a pro-inflammatory state, restoring CD8+ T cell activity, and stimulating a potent anti-tumor immune response.[3][8] Inhibition of Syk in bone marrow-derived macrophages (BMDMs) has been shown to promote the activation and binding of the NF-κB motif, stimulating an immunostimulatory transcriptional program.[3][8]

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T cell responses and are associated with poor clinical outcomes in cancer.[10][11] The PI3K pathway is crucial for the induction, expansion, and immunosuppressive function of MDSCs.[9][10][12] Specifically, signaling through the PI3K-Akt axis promotes the expansion and survival of MDSCs and enhances their suppressive capabilities.[9] While PI3Kγ and PI3Kδ isoforms are both implicated in MDSC function, their precise interplay and the direct role of upstream Syk activation are areas of active investigation.[13] Targeting PI3Kδ has been shown to reduce MDSC numbers and their capacity to suppress T cell proliferation, suggesting that inhibiting this axis can alleviate MDSC-mediated immunosuppression.[13]

Regulatory T cells (Tregs)

Tregs are critical for maintaining immune homeostasis, but in the TME, they suppress anti-tumor immune responses.[14][15] The PI3K pathway, particularly the p110δ isoform, plays a complex and critical role in Treg function.[9][16] While inhibition of the PI3K/Akt pathway appears to enhance the initial development of Tregs, sustained PI3K signaling is required for their maintenance, proliferation, and suppressive capacity in the periphery.[16][17] Pharmacological inhibition of PI3Kδ has been shown to selectively inhibit Tregs with minimal effect on conventional T cells, leading to a significant reduction in Treg populations in vivo and a potent anti-tumor effect.[18] This makes the PI3Kδ isoform a highly attractive target for selectively dismantling Treg-mediated immune suppression.[9][18]

| Immune Cell Type | Key Isoform | Role of Syk-PI3K Axis | Outcome in TME | Key References |

| Tumor-Associated Macrophages (TAMs) | PI3Kγ | Drives M2-like polarization; stabilizes HIF1α; promotes pro-tumorigenic gene expression. | Increased immunosuppression, tumor growth, and metastasis. | [3][8] |

| Myeloid-Derived Suppressor Cells (MDSCs) | PI3Kγ / PI3Kδ | Crucial for induction, expansion, and suppressive function. | Potent suppression of T cell responses. | [9][12][13] |

| Regulatory T cells (Tregs) | PI3Kδ | Required for peripheral maintenance, proliferation, and suppressive function. | Suppression of anti-tumor T cell immunity. | [9][17][18] |

Therapeutic Targeting and Preclinical Efficacy

Given its central role in driving immunosuppression, the Syk-PI3K axis is a compelling target for cancer immunotherapy. Several strategies, including single-agent and dual-inhibitor approaches, have shown promise in preclinical models.

Pharmacological inhibition of Syk with Fostamatinib (R788) has been shown to significantly suppress tumor growth and metastasis.[3] This effect is associated with an increase in the recruitment and activation of CD8+ T cells within the tumor.[3] Similarly, targeting specific PI3K isoforms, such as PI3Kγ in myeloid cells or PI3Kδ in lymphocytes, can reprogram the TME from immunosuppressive to immunostimulatory.[3][9]

More recently, novel dual Syk/PI3K inhibitors, such as SRX3207, have been developed to target both kinases with a single molecule.[3][8][19] This combinatorial approach aims for maximal activation of anti-tumor immunity by simultaneously blocking two crucial nodes in the immunosuppressive pathway.[3][20] These dual inhibitors have demonstrated significant efficacy in multiple syngeneic tumor models.[3][8]

| Intervention | Model System | Key Quantitative Finding | Mechanism/Effect | Reference |

| Myeloid-specific Syk Knockout (SykMC-KO) | Lewis Lung Carcinoma (LLC), B16 Melanoma | Significant reduction in tumor growth and lung metastasis. | Promotes pro-inflammatory macrophage phenotype; increases CD8+ T cell recruitment. | [3] |

| p110γ Knockout (p110γ-/-) | Lewis Lung Carcinoma (LLC) | Tumor volume significantly reduced (p < 0.001) compared to WT. | Blocks immunosuppressive TAM programming. | [3] |

| Fostamatinib (R788 - Syk inhibitor) | B16-OVA Melanoma | Significantly blocked tumor growth and increased OVA-specific CD8+ T cells. | Suppresses antigen-specific adaptive immune response in the TME. | [3] |

| This compound (Dual Syk/PI3K inhibitor) | Syngeneic Tumor Models | Demonstrates efficacy in multiple tumor models. | Combinatorial inhibition to maximally activate anti-tumor immunity. | [3][8] |

| PI3Kδ inhibition | In vivo tumor models | Significant and selective reduction in Treg populations. | Enhances anti-tumor immune response by depleting suppressive Tregs. | [18] |

Key Experimental Protocols

Validating the role of the Syk-PI3K axis and assessing the efficacy of targeted inhibitors requires a robust set of experimental methodologies. Below are standardized protocols for key assays cited in the literature.

Protocol: Western Blot for Protein Phosphorylation

This protocol is used to determine the expression and activation state (via phosphorylation) of Syk, Akt, and other pathway components in immune cell lysates.

-

1. Sample Preparation:

-

Isolate immune cells (e.g., BMDMs, TAMs) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Determine protein concentration using a BCA assay.

-

-

2. SDS-PAGE:

-

Load 20-40 µg of protein per lane onto a 4-20% Tris-Glycine polyacrylamide gel.

-

Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

-

-

3. Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane at 100V for 60-90 minutes at 4°C.

-

Confirm transfer using Ponceau S staining.

-

-

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Syk, anti-phospho-Syk (Y348), anti-Akt, anti-phospho-Akt (S473), anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

5. Detection:

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin).

-

Protocol: Flow Cytometry for Tumor Immune Infiltrate Analysis

This protocol is used to quantify immune cell populations (e.g., CD8+ T cells, TAMs) within dissociated tumors.

-

1. Tumor Digestion:

-

Excise tumors from mice and mince them into small pieces in RPMI medium.

-

Digest the tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., Collagenase D, DNase I) for 30-60 minutes at 37°C.

-

Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

-

2. Cell Staining:

-

Count viable cells and resuspend them in FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Stain cell surface markers by incubating with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

(Optional) For intracellular staining (e.g., for cytokines or transcription factors), fix and permeabilize the cells before adding intracellular antibodies.

-

Add a viability dye (e.g., DAPI, Zombie NIR) just before analysis to exclude dead cells.

-

-

3. Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo), gating on live, single, CD45+ cells to identify immune populations of interest.

-

Protocol: In Vivo Syngeneic Tumor Models

This protocol is used to assess the effect of genetic modifications or pharmacological agents on tumor growth and anti-tumor immunity in an immunocompetent host.

-

1. Cell Culture and Implantation:

-

Culture syngeneic tumor cells (e.g., Lewis Lung Carcinoma, B16-F10 melanoma) in appropriate media.

-

Harvest cells and resuspend them in sterile, serum-free PBS or Matrigel.

-

Inject 0.5-1 x 106 tumor cells subcutaneously into the flank of host mice (e.g., C57BL/6). For metastasis studies, cells can be injected intravenously.

-

-

2. Treatment Regimen:

-

For genetic models, use conditional knockout mice (e.g., SykMC-KO) and wild-type littermates as controls.[3]

-

For pharmacological studies, begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer the inhibitor (e.g., Fostamatinib) or vehicle control via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

-

3. Monitoring and Endpoint Analysis:

-

Measure tumor volume every 2-3 days using digital calipers (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health.

-

At the study endpoint, excise tumors and spleens. A portion of the tumor can be used for flow cytometry or immunohistochemistry, while another can be used for protein or RNA analysis.

-

Conclusion and Future Directions

The Syk-PI3K signaling axis is a master regulator of the immunosuppressive landscape within the tumor microenvironment. Its activity in TAMs, MDSCs, and Tregs is fundamental to their ability to suppress anti-tumor T cell responses. The compelling preclinical data from both genetic and pharmacological inhibition of this pathway underscore its high potential as a therapeutic target. Dual-targeting strategies, which inhibit both Syk and PI3K, may offer a particularly potent method to reprogram the TME and unleash durable anti-tumor immunity.[3][8] Future research should focus on refining the selective targeting of PI3K isoforms in different immune subsets, exploring synergistic combinations with other immunotherapies like checkpoint blockade, and translating these promising preclinical findings into clinical applications for patients with cancer.

References

- 1. Calling in SYK: SYK’s dual role as a tumor promoter and tumor suppressor in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γδTCR recruits the Syk/PI3K axis to drive proinflammatory differentiation program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - γδTCR recruits the Syk/PI3K axis to drive proinflammatory differentiation program [jci.org]

- 6. Reactome | p85 regulatory unit of PI3K binds p-6Y-SYK [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloid-derived suppressor cells in the era of increasing myeloid cell diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Myeloid-derived suppressor cells and tolerogenic dendritic cells are distinctively induced by PI3K and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulatory T (Treg) cells in cancer: Can Treg cells be a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]

- 18. Selective inhibition of regulatory T cells by targeting the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GEO Accession viewer [ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

SRX3207: Reprogramming Tumor-Associated Macrophages to Enhance Anti-Tumor Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), often contributing to an immunosuppressive landscape that fosters tumor growth and metastasis. Reprogramming these TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype is a promising strategy in cancer immunotherapy. SRX3207, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ), has emerged as a potent modulator of TAM function. This technical guide provides a comprehensive overview of the core mechanism, preclinical data, and key experimental protocols related to this compound's role in reprogramming TAMs and restoring anti-tumor immunity.

Introduction

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells.[1] Macrophages are often the most abundant immune cell population within solid tumors and can adopt distinct functional phenotypes in response to local signals.[1] While classically activated M1 macrophages exhibit anti-tumoral functions, TAMs often resemble alternatively activated M2 macrophages, which promote tumor progression, angiogenesis, and suppress adaptive immune responses.[2][3]

The Syk and PI3Kγ signaling pathways in macrophages have been identified as key drivers of the immunosuppressive M2-like phenotype.[2][4] this compound is a novel, orally active small molecule designed to simultaneously inhibit both Syk and PI3K, thereby blocking the signaling axis that maintains the pro-tumoral state of TAMs.[2][4] This dual inhibition strategy aims to reprogram TAMs, leading to a more inflamed TME, enhanced CD8+ T-cell activity, and ultimately, tumor regression.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the Syk-PI3Kγ signaling axis within TAMs. This pathway is crucial for maintaining an immunosuppressive state.[2][4] Inhibition of Syk and PI3Kγ by this compound initiates a cascade of events that collectively shift the balance from immunosuppression to immune activation.

The proposed mechanism involves:

-

Inhibition of Syk and PI3Kγ: this compound directly inhibits the kinase activity of both Syk and PI3Kγ.

-

Reprogramming of Macrophage Polarization: This dual inhibition promotes a shift from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory phenotype. This is characterized by the downregulation of M2 markers (e.g., Arg1, Fizz1) and upregulation of M1 markers (e.g., iNOS, TNFα).[4]

-

Activation of NF-κB Signaling: Inhibition of the Syk pathway leads to the activation and binding of the NF-κB transcription factor, which drives the expression of pro-inflammatory genes.[2][4]

-

Destabilization of HIF-1α: Under hypoxic conditions prevalent in the TME, the Syk-PI3Kγ axis stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of pro-tumoral macrophage function. This compound treatment leads to the destabilization of HIF-1α.[2]

-

Enhanced CD8+ T-cell Activity: The reprogramming of TAMs creates a more favorable environment for the recruitment and activation of cytotoxic CD8+ T-cells, which are essential for direct tumor cell killing.[1][2][4]

Signaling Pathway Diagram

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | IC50 (nM) |

| Syk | 39.9 |

| PI3Kα | 244 |

| PI3Kδ | 388 |

| PI3Kγ | 9790 |

| ZAP70 | 31200 |

| BRD4 (BD1) | 3070 |

| BRD4 (BD2) | 3070 |

| Data synthesized from publicly available information.[4] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models

| Tumor Model | Treatment | Endpoint | Result |

| LLC | This compound (10 mg/kg, oral) | Tumor Volume | Significant reduction in tumor volume (p<0.001) |

| LLC | This compound (10 mg/kg, oral) | Survival | Significantly increased survival (p<0.001) |

| B16-OVA | This compound (10 mg/kg, oral) | Tumor Volume | Significant reduction in tumor volume |

| CT26 | This compound (10 mg/kg, oral) | Tumor Volume | Significant reduction in tumor volume |

| Data extracted from preclinical studies.[1] |

Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment

| Parameter | Effect of this compound Treatment |

| CD8+ T-cell Infiltration | Increased (p<0.05) |

| CD4+ T-cell Infiltration | No significant change |

| Immunosuppressive Gene Expression in TAMs (e.g., Arg1, Fizz1) | Decreased (p<0.01) |

| Immunostimulatory Gene Expression in TAMs (e.g., iNOS, TNFα) | Increased (p<0.01) |

| Data from analysis of LLC tumors treated with this compound.[4] |

Experimental Protocols

In Vivo Tumor Models

This protocol describes the general workflow for assessing the in vivo efficacy of this compound.

Methodology:

-

Cell Culture: Culture murine tumor cell lines (e.g., Lewis Lung Carcinoma (LLC), B16-OVA melanoma, or CT26 colon carcinoma) under standard conditions.

-

Animal Models: Use syngeneic mice (e.g., C57BL/6 for LLC and B16-OVA, BALB/c for CT26). All animal procedures should be approved by an Institutional Animal Care and Use Committee.

-

Tumor Implantation: Subcutaneously inject 1 x 10⁵ tumor cells into the flank of each mouse.

-

Treatment: When tumors reach a volume of approximately 100 mm³, begin oral administration of this compound (10 mg/kg) or a vehicle control daily.[1]

-

Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²). Monitor animal body weight and overall health. For survival studies, euthanize mice when tumors reach a predetermined endpoint.

-

Tumor Harvesting: On day 21, or at the study endpoint, euthanize mice and harvest tumors for further analysis.

-

Ex Vivo Analysis: Process tumors to isolate immune cells for flow cytometry, or extract RNA and protein for RT-PCR and Western blotting, respectively.

Macrophage Polarization Analysis by RT-PCR

Methodology:

-

TAM Isolation: Isolate TAMs from harvested tumors using magnetic bead purification (e.g., CD11b+ selection).

-

RNA Extraction: Extract total RNA from the isolated TAMs using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative RT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for M1 markers (e.g., Nos2, Tnf), M2 markers (e.g., Arg1, Retnla), and a housekeeping gene (e.g., Gapdh).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.

Western Blotting for HIF-1α

Methodology:

-

Nuclear Extract Preparation: Isolate bone marrow-derived macrophages (BMDMs) and culture under hypoxic conditions (1% O₂) with or without this compound treatment. Prepare nuclear extracts from these cells.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

-

SDS-PAGE: Separate 50 µg of nuclear protein per lane on a 7.5% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL kit. A loading control, such as Lamin B1, should be used for normalization.

Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)

Methodology:

-

Cell Preparation: Isolate 50,000 BMDMs, wash with cold PBS, and lyse the cells in a buffer containing IGEPAL CA-630 to isolate nuclei.[5]

-

Tagmentation: Incubate the isolated nuclei with a transposase reaction mix containing Tn5 transposase and Tagment DNA buffer for 30 minutes at 37°C.[5]

-

DNA Purification: Purify the transposed DNA using a PCR purification kit.[5]

-

Library Preparation: Amplify the purified DNA by PCR to add sequencing adapters and indices.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound-treated and control samples. Motif analysis can be performed to identify transcription factor binding sites within the accessible regions, such as for NF-κB.

Conclusion

This compound represents a promising therapeutic agent that targets the immunosuppressive nature of tumor-associated macrophages. By dually inhibiting Syk and PI3Kγ, this compound effectively reprograms TAMs to an anti-tumoral M1-like phenotype, leading to enhanced CD8+ T-cell-mediated immunity and tumor suppression in preclinical models. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of TAM reprogramming in oncology. Further investigation into the clinical efficacy and potential combination therapies involving this compound is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative Activation of Macrophages Is Accompanied by Chromatin Remodeling Associated with Lineage-Dependent DNA Shape Features Flanking PU.1 Motifs - PMC [pmc.ncbi.nlm.nih.gov]

SRX3207: A Novel Dual Syk/PI3K Inhibitor Reprogramming the Tumor Microenvironment for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the immunosuppressive functions of innate immune cells like tumor-associated macrophages (TAMs). SRX3207, a first-in-class, orally bioavailable small molecule, has been developed to counteract this immunosuppression by dually targeting Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ).[1][2][3][4] This dual inhibitory action effectively reprograms TAMs from a protumorigenic, immunosuppressive phenotype to an antitumorigenic, immunostimulatory state. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its validation.

Core Mechanism of Action: Targeting the Syk-PI3Kγ Axis in Macrophages

This compound's therapeutic strategy is centered on the inhibition of the Syk-PI3Kγ signaling axis within TAMs, which is a critical pathway in promoting tumor growth and immune suppression.[1][5]

-

Repolarization of Tumor-Associated Macrophages: In the TME, TAMs often adopt an M2-like polarization, which is associated with the suppression of anti-tumor immune responses. This compound's inhibition of Syk and PI3Kγ reverses this, promoting a shift towards a proinflammatory M1-like phenotype.[1] This repolarization is characterized by an increased expression of immunostimulatory genes and a decreased expression of immunosuppressive genes.[1]

-

Restoration of CD8+ T-cell Activity: The immunosuppressive environment created by M2-like TAMs hinders the infiltration and function of cytotoxic CD8+ T-cells. By repolarizing TAMs, this compound restores the activity of these crucial anti-tumor effector cells, leading to enhanced tumor cell killing.[1]

-

Stimulation of Antitumor Immunity: The overall effect of this compound is the transformation of an immunosuppressive TME into one that is primed for a robust anti-tumor immune response. This involves not only the activation of CD8+ T-cells but also the modulation of other immune cell populations to create a more favorable environment for tumor eradication.[1]

The signaling pathway diagram below illustrates the molecular mechanism of this compound.

References

- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression | Semantic Scholar [semanticscholar.org]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

In Silico Design of SRX3207: A Dual Syk/PI3K Inhibitor for Cancer Immunotherapy

This technical guide provides an in-depth overview of the in silico design, mechanism of action, and preclinical validation of SRX3207, a novel dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K). Developed through a computational drug discovery paradigm, this compound is engineered to modulate the tumor microenvironment by targeting key signaling pathways in macrophages, thereby overcoming immunosuppression and enhancing anti-tumor immunity.[1][2] This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.

Introduction: Targeting the Macrophage Syk-PI3K Axis

Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment and play a significant role in tumor progression and immunosuppression.[3][4][5] The signaling pathways within these macrophages therefore represent promising targets for therapeutic intervention. The Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K), particularly the p110γ isoform, have been identified as key regulators of macrophage polarization.[3][6] Activation of the Syk-PI3K axis in TAMs promotes an immunosuppressive M2-like phenotype, which in turn inhibits T-cell mediated anti-tumor responses.[3][4][6]

This compound was rationally designed as a single chemotype capable of inhibiting both Syk and PI3K.[1][6] The rationale behind this dual-target approach is to achieve a synergistic effect in reprogramming TAMs from an immunosuppressive to an immunostimulatory state, thereby activating both innate and adaptive anti-tumor immunity.[1][6]

In Silico Design and Optimization

The development of this compound was guided by computational chemistry methods, including molecular modeling and in silico docking studies.[1][6] The design process started with a first-generation chemotype, SRX3188, which showed excellent Syk inhibitory activity but had poor potency against PI3K.[7]

Molecular Modeling and Docking

The in silico design of this compound involved the use of X-ray crystal structures of the target kinases obtained from the Protein Data Bank (PDB):

-

Syk: PDB ID 4XG9[6]

-

ZAP70: PDB ID 1U59[6]

-

PI3Kα (p110α): PDB ID 4JPS[6]

-

PI3Kγ (p110γ): PDB ID 4XZ4[6]

In silico docking studies of the precursor molecule, SRX3188, into the catalytic sites of Syk and PI3K isoforms revealed key interactions and areas for optimization.[6] Modeling of SRX3188 in PI3Kα indicated that the morpholine group of the molecule established a hydrogen bond with Val815.[6] However, concerns about the proximity and unfavorable electrostatic microenvironment of a hydroxyl group on the azetidine group of SRX3188 within the Syk binding pocket prompted its removal in the subsequent design iteration.[7]

This structure-activity relationship (SAR) analysis led to the design and synthesis of this compound.[7] Docking studies predicted that this compound would retain the binding mode of its predecessor to Syk and PI3Kα/γ, while importantly showing no predicted affinity for the closely related kinase ZAP70.[1][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Syk/PI3K inhibitor | Probechem Biochemicals [probechem.com]

- 3. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of SRX3207: A Novel Dual Syk-PI3K Inhibitor for Immuno-Oncology

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research on SRX3207, a first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase gamma (PI3Kγ). The data herein demonstrates the potential of this compound as a novel immunotherapeutic agent that remodels the tumor microenvironment to activate robust anti-tumor immunity.

Core Mechanism of Action: Targeting the Immunosuppressive Macrophage Syk-PI3Kγ Axis

Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment (TME) that can promote tumor growth and immunosuppression.[1][2][3][4] this compound was developed to counteract this by targeting two key signaling nodes in macrophages that drive their immunosuppressive phenotype: Syk and PI3Kγ.[1][3] The central hypothesis is that dual inhibition of Syk and PI3K in TAMs will reprogram these cells from a pro-tumorigenic to an anti-tumorigenic state, thereby activating a potent anti-tumor immune response.[1][3]

Pharmacologic or genetic inhibition of the Syk-PI3Kγ axis in macrophages has been shown to:

The inhibition of Syk kinase, in particular, leads to the activation and binding of the NF-κB motif, which drives an immunostimulatory transcriptional program in macrophages.[1][2]

References

- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

SRX3207 Target Validation in Syngeneic Tumor Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of SRX3207, a first-in-class dual inhibitor of Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ), in syngeneic tumor models. The content herein is based on foundational research demonstrating the role of the macrophage Syk-PI3Kγ axis in promoting an immunosuppressive tumor microenvironment.[1][2][3][4] this compound represents a novel combinatorial approach to activate robust anti-tumor immunity by targeting key signaling nodes within tumor-associated macrophages (TAMs).[1][5]

Introduction to this compound and its Molecular Targets

This compound is a novel chemotype developed through in silico methods to concurrently inhibit Syk and PI3K, two critical enzymes implicated in macrophage-mediated immunosuppression.[1][5] Macrophages are key cellular players in the tumor microenvironment (TME) that can adopt a pro-tumoral, immunosuppressive phenotype, thereby hindering endogenous anti-tumor immune responses.[1][5] The rationale for developing a dual inhibitor stems from the understanding that both Syk and PI3Kγ are crucial for the polarization of these immunosuppressive macrophages.[1] By targeting these two pathways with a single molecule, this compound aims to reprogram TAMs to a pro-inflammatory state, thereby activating both innate and adaptive anti-tumor immunity.[1]

Mechanism of Action: The Syk-PI3Kγ Signaling Axis

The central hypothesis behind this compound's therapeutic potential is that the Syk-PI3Kγ signaling axis within macrophages is a dominant driver of the immunosuppressive TME. Genetic and pharmacological inhibition of this axis has been shown to promote a pro-inflammatory macrophage phenotype, restore CD8+ T cell activity, and stimulate a potent anti-tumor immune response.[1][2][3][6] The inhibition of Syk kinase, in particular, has been demonstrated to foster the activation and binding of the NF-κB motif, leading to immunostimulatory transcriptional programming in macrophages.[1][2]

Validation in Syngeneic Tumor Models

Syngeneic tumor models, which utilize immunocompetent mice, are indispensable for evaluating immuno-oncology agents as they retain a fully functional immune system.[7][8][9] This allows for the investigation of interactions between the tumor, the host immune system, and the therapeutic agent.[7][8] The validation of this compound was conducted in multiple syngeneic models to demonstrate its broad efficacy.

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in various syngeneic tumor models.[3] Key findings from studies in Lewis Lung Carcinoma (LLC) and B16 melanoma models are summarized below.

Table 1: Tumor Growth Inhibition in Syngeneic Models

| Syngeneic Model | Treatment Group | Endpoint | Outcome |

| Lewis Lung Carcinoma (LLC) | This compound | Tumor Volume | Significant reduction compared to vehicle control |

| B16 Melanoma | This compound | Tumor Volume | Significant reduction compared to vehicle control |

| LLC in SykMC-KO Mice | This compound | Tumor Volume | Further reduction in tumor growth |

Data synthesized from preclinical studies described in the literature.[1]

Immunophenotyping of the Tumor Microenvironment

Treatment with this compound leads to a significant remodeling of the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state. This is characterized by changes in the composition and activation status of immune cell infiltrates.

Table 2: Modulation of Immune Cells in the TME by this compound

| Immune Cell Population | Change upon this compound Treatment | Functional Implication |

| CD4+ T Cells | Increased infiltration | Enhanced anti-tumor immune response |

| CD8+ T Cells | Increased infiltration and activation | Enhanced tumor cell killing |

| Tumor-Associated Macrophages (TAMs) | Shift from M2-like to M1-like phenotype | Reduced immunosuppression, increased inflammation |

Data synthesized from preclinical studies described in the literature.[1]

Gene Expression Analysis in TAMs

To further elucidate the mechanism of action, gene expression analysis was performed on TAMs isolated from tumors of this compound-treated animals. The results confirm a shift in the transcriptional programming of these cells.

Table 3: Gene Expression Changes in TAMs with this compound Treatment

| Gene Category | Representative Genes | Change in Expression |

| Pro-inflammatory | Nos2, Il12b | Upregulated |

| Immunosuppressive | Arg1, Il10 | Downregulated |

Data synthesized from preclinical studies described in the literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the validation of this compound.

Syngeneic Tumor Model Establishment

-

Cell Culture: Murine tumor cell lines (e.g., Lewis Lung Carcinoma, B16 melanoma) are cultured in appropriate media and conditions.[1]

-

Implantation: A specified number of tumor cells (e.g., 1 x 106) are harvested and injected subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., C57BL/6).[8][9]

-

Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.

In Vivo Drug Administration

-

Treatment Groups: Mice are randomized into treatment and control groups once tumors reach a palpable size.

-

Dosing: this compound is administered at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.

Flow Cytometry for Immune Profiling

-

Tumor Digestion: At the study endpoint, tumors are excised and mechanically and enzymatically digested to create a single-cell suspension.

-

Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor.

Gene Expression Analysis by RT-PCR

-

TAM Isolation: Tumor-associated macrophages (e.g., CD11b+ F4/80+) are isolated from the tumor single-cell suspension using fluorescence-activated cell sorting (FACS).[1]

-

RNA Extraction and cDNA Synthesis: RNA is extracted from the isolated TAMs, and complementary DNA (cDNA) is synthesized.

-

Quantitative PCR: Real-time PCR is performed using primers for genes of interest to quantify their expression levels.

Logical Framework for Target Validation

The validation of this compound's targets follows a logical progression from identifying the molecular target to demonstrating preclinical efficacy.

Conclusion

The comprehensive preclinical data for this compound strongly supports the dual inhibition of Syk and PI3Kγ as a promising therapeutic strategy in immuno-oncology. The use of syngeneic tumor models has been pivotal in demonstrating the compound's ability to modulate the tumor microenvironment and promote a robust anti-tumor immune response.[3][10] These findings provide a solid foundation for the continued development of this compound and other modulators of the macrophage Syk-PI3Kγ axis for the treatment of cancer.

References

- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Macrophage Syk–PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk–PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression [escholarship.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

- 9. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GEO Accession viewer [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of SRX3207 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX3207 is a novel, first-in-class dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-kinase (PI3K), designed to modulate the tumor microenvironment and activate antitumor immunity.[1][2] This document provides a detailed protocol for conducting in vivo studies in mice to evaluate the efficacy of this compound. The protocol is based on established methodologies and findings from preclinical research.[3] this compound targets the macrophage Syk–PI3K axis, which is instrumental in the polarization of immunosuppressive macrophages.[1][2][4] By inhibiting this pathway, this compound promotes a proinflammatory macrophage phenotype, enhances CD8+ T-cell activity, and stimulates a robust antitumor immune response.[3][2][5] These application notes are intended to guide researchers in designing and executing rigorous in vivo experiments to further elucidate the therapeutic potential of this compound.

Introduction

Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and often contribute to tumor growth, metastasis, and immunosuppression. The signaling pathways within these macrophages therefore represent promising targets for cancer therapy. This compound is a unique small molecule that dually targets Syk and PI3K, two critical nodes in the signaling cascade that promotes an immunosuppressive M2-like macrophage phenotype.[3] Preclinical studies have demonstrated that both genetic and pharmacologic inhibition of the Syk-PI3K axis can repolarize macrophages to a pro-inflammatory M1-like state, thereby unleashing an anti-tumor immune response.[5] this compound has shown efficacy in multiple syngeneic tumor models, highlighting its potential as a novel immunotherapeutic agent.[1][4]

This document outlines a comprehensive in vivo study protocol for evaluating this compound in a murine tumor model. It includes detailed methodologies for animal handling, tumor implantation, drug administration, and endpoint analysis.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting the Syk-PI3K signaling pathway in macrophages.[3] Within the tumor microenvironment, Syk kinase acts upstream of PI3K.[3][5] The inhibition of this axis by this compound leads to a reduction in the immunosuppressive phenotype of TAMs and promotes an immunostimulatory transcriptional program through the activation of the NF-κB motif.[3][1][2] This shift in macrophage polarization enhances the recruitment and activation of cytotoxic CD8+ T-cells, leading to tumor growth inhibition.[3][5]

Caption: this compound inhibits the Syk-PI3K pathway in TAMs, leading to an anti-tumor immune response.

Experimental Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model

This protocol details the steps for a subcutaneous tumor model to assess the anti-tumor activity of this compound.

Materials and Reagents

-

Animals: 6-8 week old female C57BL/6 or BALB/c mice (depending on the cell line).

-

Cell Lines: Syngeneic tumor cell lines such as Lewis Lung Carcinoma (LLC), B16-F10 melanoma, or CT26 colon carcinoma.[3]

-

This compound: Provided by the supplier.

-

Vehicle: Appropriate vehicle for this compound formulation (e.g., Pharmatek's Hot Rod formulation as a reference).[5]

-

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypan Blue Solution: 0.4%.

-

Anesthetics: Ketamine/xylazine or isoflurane.

-

Surgical Tools: Syringes (1 mL), needles (25-27G).

-

Calipers: For tumor measurement.

Experimental Workflow Diagram

Caption: Workflow for the in vivo evaluation of this compound in a murine tumor model.

Detailed Methodology

3.1. Animal Acclimatization and Housing

-

House mice in a specific pathogen-free (SPF) facility for at least one week before the experiment.

-

Provide ad libitum access to food and water.

-

Maintain a 12-hour light/dark cycle.

3.2. Tumor Cell Preparation and Implantation

-

Culture tumor cells to ~80% confluency.

-

Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Anesthetize mice and subcutaneously inject 1 x 10^5 cells in a volume of 100 µL into the right flank.[3]

3.3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups.[3][6]

3.4. Drug Preparation and Administration

-

Prepare this compound at the desired concentration in the appropriate vehicle.

-

Administer this compound or vehicle orally once daily.[3]

Data Presentation: Quantitative Data Summary

| Parameter | Description |

| Animal Model | C57BL/6 or BALB/c mice, 6-8 weeks old, female |

| Tumor Cell Line | LLC, B16, or CT26 |

| Cell Inoculum | 1 x 10^5 cells in 100 µL PBS, subcutaneous |

| Treatment Start | When average tumor volume reaches ~100 mm³ |

| This compound Dose | 10 mg/kg, administered orally |

| Control Group | Vehicle, administered orally |

| Treatment Frequency | Once daily |

| Treatment Duration | Until Day 21 post-tumor implantation |

| Primary Endpoint | Tumor volume |

| Secondary Endpoints | Body weight, survival, analysis of tumor-infiltrating immune cells |

Endpoint Analysis

-

Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement.

-

Toxicity Assessment: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

-

Immunophenotyping: Tumors can be harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, F4/80+ macrophages).

-

Gene Expression Analysis: Isolate RNA from tumors or sorted immune cell populations to analyze the expression of genes associated with inflammation and immune activation (e.g., iNOS, Arg1, cytokines) by RT-PCR.[4]

-

Histology: Fix tumors in formalin and embed in paraffin for histological analysis (e.g., H&E staining) and immunohistochemistry to visualize immune cell infiltration.

Conclusion

This application note provides a comprehensive framework for the in vivo evaluation of this compound. The dual inhibition of Syk and PI3K by this compound presents a promising strategy to overcome immunosuppression within the tumor microenvironment. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data to further validate the therapeutic potential of this novel immunotherapeutic agent.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

Application Notes and Protocols for SRX3207 in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of SRX3207 in preclinical in vivo experiments, with a focus on its application as a dual Syk/PI3K inhibitor for cancer immunotherapy research. The protocols and data presented are based on the foundational study "Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression."

Introduction

This compound is a novel, first-in-class small molecule that dually inhibits Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2][3][4][5] This compound was developed to modulate the tumor microenvironment by targeting immunosuppressive macrophages.[1][2][3][5] By inhibiting Syk and PI3Kγ, this compound promotes a pro-inflammatory macrophage phenotype, enhances CD8+ T cell activity, and stimulates an anti-tumor immune response.[1][3][5][6] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions by simultaneously blocking the enzymatic activity of both Syk and PI3K.[1][2] In the context of the tumor microenvironment, this dual inhibition targets tumor-associated macrophages (TAMs), which play a critical role in tumor growth and immunosuppression.[3][5] The inhibition of the Syk-PI3Kγ axis in TAMs leads to their repolarization from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) phenotype. This shift results in decreased expression of immunosuppressive genes and increased production of pro-inflammatory cytokines, ultimately leading to enhanced recruitment and activation of cytotoxic CD8+ T cells within the tumor.[1]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: this compound inhibits the Syk-PI3Kγ axis in TAMs.

Recommended In Vivo Dosage and Administration

Based on preclinical studies, the recommended dosage of this compound for efficacy studies in mouse models of cancer is 10 mg/kg , administered orally.[1] This dosage has been shown to effectively inhibit tumor growth and modulate the immune microenvironment without observable toxicity.[1]

Pharmacokinetic Profile

Preliminary pharmacokinetic studies in mice have provided the following parameters for this compound. It is important to note that the oral formulation used in these initial studies was not optimized, and bioavailability was low.[2]

| Parameter | 5 mg/kg Intravenous (IV) | 15 mg/kg Oral (PO) |

| Half-life (t½) | ~5 hours | ~5 hours |

| Bioavailability | - | ~2% |

| Cmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

Table 1: Preliminary Pharmacokinetic Parameters of this compound in Mice.[2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication on this compound.[1]

In Vivo Tumor Growth Study

This protocol describes a typical subcutaneous tumor implantation model to assess the anti-tumor efficacy of this compound.

1. Cell Culture and Tumor Implantation:

- Culture Lewis Lung Carcinoma (LLC) cells in appropriate media.

- Harvest cells and resuspend in a sterile solution (e.g., PBS or Matrigel).

- Subcutaneously inject 1 x 10^6 LLC cells into the flank of C57BL/6 mice.

2. Animal Grouping and Treatment:

- Monitor tumor growth regularly using calipers.

- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

- Prepare this compound in a suitable vehicle for oral gavage (e.g., Pharmatek's Hot Rod formulation was used in the original study).[2]

- Administer this compound orally at a dose of 10 mg/kg daily.[1]

- Administer vehicle control to the control group.

3. Monitoring and Endpoints:

- Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.

- Monitor animal body weight and general health status for any signs of toxicity.

- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

- Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines.

4. Tissue Collection and Analysis:

- At the end of the study, collect tumors, spleens, and lymph nodes for further analysis.

- Tumor tissue can be processed for:

- Flow cytometry to analyze immune cell infiltration (CD4+, CD8+ T cells, macrophages).

- Immunohistochemistry to visualize immune cell localization.

- RT-PCR to analyze the expression of immunostimulatory and immunosuppressive genes.

Below is a workflow diagram for the in vivo tumor growth study.

Caption: Experimental workflow for an in vivo efficacy study.

Immunophenotyping by Flow Cytometry

This protocol outlines the steps for analyzing immune cell populations within the tumor.

1. Tumor Digestion:

- Excise tumors and mince them into small pieces.

- Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

- Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.

2. Staining:

- Count the cells and aliquot approximately 1-2 x 10^6 cells per staining tube.

- Stain for cell viability using a viability dye.

- Block Fc receptors to prevent non-specific antibody binding.

- Stain with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD206, MHC-II).

3. Data Acquisition and Analysis:

- Acquire stained samples on a flow cytometer.

- Analyze the data using appropriate software to quantify the different immune cell populations.

Expected Outcomes and Data Interpretation

Treatment with this compound is expected to result in:

-

Reduced Tumor Growth: A significant decrease in tumor volume in the this compound-treated group compared to the vehicle control group.[1]

-

Increased CD8+ T Cell Infiltration: Flow cytometry and immunohistochemistry should reveal a higher percentage and number of CD8+ T cells within the tumors of treated mice.[1]

-

Macrophage Repolarization: Analysis of tumor-associated macrophages should show a shift from an M2-like (immunosuppressive) to an M1-like (immunostimulatory) phenotype. This can be assessed by changes in cell surface markers and gene expression (e.g., increased MHC-II, decreased Arg1).

-

Increased Expression of Pro-inflammatory Genes: RT-PCR analysis of tumor tissue should show an upregulation of genes associated with an anti-tumor immune response, such as Ifng and Gzmb.[1]

Safety and Toxicology

In the initial preclinical studies, this compound administered at 10 mg/kg did not show any signs of toxicity, as assessed by monitoring the body weight of the treated animals.[1] However, researchers should conduct their own toxicology assessments as part of their experimental design.

Conclusion

This compound represents a promising therapeutic agent for cancer immunotherapy by targeting the immunosuppressive tumor microenvironment. The recommended in vivo dose of 10 mg/kg provides a solid starting point for efficacy studies in syngeneic mouse models. The provided protocols and expected outcomes should serve as a valuable resource for researchers investigating the therapeutic potential of this novel dual Syk/PI3K inhibitor.

References

- 1. Macrophage Syk-PI3Kγ inhibits anti-tumor immunity: this compound, a novel dual Syk-PI3K inhibitory chemotype relieves tumor immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Macrophage Syk-PI3Kγ Inhibits Antitumor Immunity: this compound, a Novel Dual Syk-PI3K Inhibitory Chemotype Relieves Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]